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Compound of Interest

Compound Name: 4-Methoxypentan-2-one

Cat. No.: B081126

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for
4-Methoxypentan-2-one (CAS No. 13122-52-6), a keto-ether of interest in various chemical
research and development sectors. This document presents available Nuclear Magnetic
Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside typical
experimental protocols relevant to these analytical techniques.

Chemical Structure and Identifying Information

IUPAC Name: 4-methoxypentan-2-one[1] Molecular Formula: CeH1202[1] CAS Number:
13122-52-6[1] Molecular Weight: 116.16 g/mol [1]

Spectroscopic Data Summary

The following tables summarize the available spectroscopic data for 4-Methoxypentan-2-one.
Please note that while spectral data for this compound are cataloged in databases such as
SpectraBase, direct public access to comprehensive peak lists can be limited.[1] The data
presented here is compiled from available sources and predictive models.

Table 1: *"H NMR Spectroscopic Data (Predicted)
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Chemical Shift Lo . .
Multiplicity Integration Assignment

(ppm)

Data not available Data not available Data not available Data not available

Table 2: *C NMR Spectroscopic Data

While a specific peak list is not publicly available, the existence of a 13C NMR spectrum is noted
in spectral databases.[1]

Chemical Shift (ppm) Assignment

Data not available Data not available

Table 3: IR Spectroscopic Data

An FTIR spectrum of 4-Methoxypentan-2-one has been recorded.[1] Key absorptions
characteristic of its functional groups are expected in the following regions:

Wavenumber (cm—?) Functional Group Vibrational Mode
~1715 C=0 (Ketone) Stretching
~2950-2850 C-H (Alkyl) Stretching
~1100 C-O (Ether) Stretching

Table 4: Mass Spectrometry Data

A GC-MS spectrum is available for 4-Methoxypentan-2-one.[1] Expected key fragments are
listed below.
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m/z Ratio Proposed Fragment
116 [M]* (Molecular lon)
101 [M - CHs]*

85 [M - OCHs]*

73 [CH(OCHs)CHs]*

58 [CH2C(O)CHs]*

43 [C(O)CHs]*

Experimental Protocols

The following are detailed, generalized methodologies for the key spectroscopic techniques
cited. These protocols represent standard practices in the field for the analysis of small organic
molecules like 4-Methoxypentan-2-one.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.
Methodology:

o Sample Preparation: A sample of 5-10 mg of 4-Methoxypentan-2-one is dissolved in
approximately 0.5-0.7 mL of a deuterated solvent (e.g., CDCls, DMSO-ds). A small amount of
a reference standard, such as tetramethylsilane (TMS), is added for chemical shift calibration

(0 ppm).

 Instrumentation: The solution is transferred to a 5 mm NMR tube. The spectrum is acquired
on a high-field NMR spectrometer, typically operating at a frequency of 300 MHz or higher
for 1H NMR.

o Data Acquisition: For tH NMR, a standard pulse sequence is used to acquire the free
induction decay (FID). For 13C NMR, a proton-decoupled pulse sequence is typically
employed to simplify the spectrum and enhance signal-to-noise.
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Data Processing: The acquired FID is subjected to a Fourier transform to generate the
frequency-domain NMR spectrum. The spectrum is then phased, baseline-corrected, and
referenced to the TMS signal. Integration of the peaks in the tH NMR spectrum provides the
relative ratios of the different types of protons.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

Sample Preparation: For a liquid sample like 4-Methoxypentan-2-one, the spectrum can be
obtained by placing a thin film of the neat liquid between two salt plates (e.g., NaCl or KBr).
Alternatively, the sample can be dissolved in a suitable solvent (e.g., chloroform) and a film
cast on a Csl plate.[1]

Instrumentation: The prepared sample is placed in the sample holder of a Fourier-transform
infrared (FTIR) spectrometer.

Data Acquisition: A background spectrum of the empty spectrometer (or the salt
plates/solvent) is first recorded. The sample spectrum is then acquired. The instrument
passes a beam of infrared radiation through the sample, and the detector measures the
amount of light absorbed at each frequency.

Data Processing: The final spectrum is presented as a plot of transmittance or absorbance
versus wavenumber (cm~1). The background is automatically subtracted from the sample
spectrum.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

o Sample Introduction: For a volatile compound like 4-Methoxypentan-2-one, Gas

Chromatography (GC) is an ideal method for sample introduction (GC-MS).[1] A dilute
solution of the sample is injected into the GC, where it is vaporized and separated from the
solvent and any impurities.
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« lonization: As the sample elutes from the GC column, it enters the ion source of the mass
spectrometer. A common method for small molecules is Electron lonization (El), where the
sample is bombarded with a high-energy electron beam, causing the formation of a
molecular ion and characteristic fragment ions.

o Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-
charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

o Detection: The separated ions are detected, and their abundance is recorded, generating a
mass spectrum which is a plot of relative intensity versus m/z.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a
chemical compound.
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Caption: General workflow for spectroscopic analysis of a chemical compound.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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